molecular formula C10H14N2O3 B1652602 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea CAS No. 15145-33-2

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea

Cat. No. B1652602
CAS RN: 15145-33-2
M. Wt: 210.23 g/mol
InChI Key: MHBFSVDLHXOGAG-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea, also known as HMPU, is a compound that has been widely used in scientific research due to its unique properties. HMPU is a urea derivative that is commonly used as a solvent for organic reactions. Its chemical structure consists of a hydroxyethyl group and a methoxyphenyl group attached to a urea molecule. HMPU is a colorless, odorless, and non-toxic compound that is soluble in water and most organic solvents.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea is not fully understood. However, it is believed that 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea acts as a hydrogen bond donor and acceptor, which allows it to solubilize a wide range of organic compounds. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has also been found to stabilize certain reactive intermediates, which can lead to the formation of new compounds.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has also been found to be biodegradable and does not accumulate in the environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea as a solvent is its ability to solubilize a wide range of organic compounds. It is also a non-toxic and non-carcinogenic compound, which makes it safe to handle in a laboratory setting. However, 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has some limitations as a solvent, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the use of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea in scientific research. One potential application is in the synthesis of novel pharmaceutical compounds. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has been found to be an effective solvent for the synthesis of anti-cancer and anti-inflammatory agents, and further research could lead to the development of new drugs. Another potential application is in the synthesis of biomolecules. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has been found to be an effective solvent for the synthesis of peptides and oligonucleotides, and further research could lead to the development of new biomolecules with therapeutic potential.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has been widely used in scientific research as a solvent for various organic reactions. It has been found to be an effective solvent for the synthesis of peptides, oligonucleotides, and other biomolecules. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has also been used in the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.

properties

IUPAC Name

1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-9-5-3-2-4-8(9)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBFSVDLHXOGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295957
Record name 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea

CAS RN

15145-33-2
Record name NSC106524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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